9-hydroxy-8-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
The compound 9-hydroxy-8-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a polycyclic heterocyclic molecule featuring a cyclopenta[c]chromen-4-one core fused with a dihydro-pyrazole moiety substituted at the 2-methoxyphenyl position. Its structural complexity arises from the integration of a chromenone scaffold (a bicyclic system with a ketone group) and a pyrazoline ring, which is further functionalized with a methoxy-substituted aryl group.
Key structural attributes include:
- Cyclopenta[c]chromen-4-one backbone: Imparts rigidity and planar aromaticity, facilitating π-π stacking interactions in biological targets.
- 2-Methoxyphenyl group: The methoxy group at the ortho position on the phenyl ring may influence electronic and steric properties, affecting solubility and target binding.
Properties
Molecular Formula |
C23H22N2O4 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
9-hydroxy-8-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C23H22N2O4/c1-12-10-19-21(13-7-5-8-14(13)23(27)29-19)22(26)20(12)17-11-16(24-25-17)15-6-3-4-9-18(15)28-2/h3-4,6,9-10,16,24,26H,5,7-8,11H2,1-2H3 |
InChI Key |
YCRHEGJJXXKDCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=CC=CC=C5OC)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-hydroxy-8-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a chromene derivative with a pyrazole derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomer: 4-Methoxyphenyl Variant
A closely related analog replaces the 2-methoxyphenyl group with a 4-methoxyphenyl substituent (as referenced in PubChem data) . This positional isomerization alters molecular polarity and steric hindrance:
| Property | Target Compound (2-Methoxy) | 4-Methoxy Analog |
|---|---|---|
| Substituent Position | Ortho (2-) | Para (4-) |
| Polarity | Higher steric hindrance | Reduced steric hindrance |
| Solubility | Likely lower in aqueous media | Potentially higher |
| Bioactivity | Unreported | Unreported |
The para-substituted analog may exhibit improved solubility due to reduced steric effects, enhancing bioavailability. However, both compounds lack empirical bioactivity data in peer-reviewed studies.
Chlorophenyl-Substituted Chromeno-Pyrimidine Derivatives
Compounds such as 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidin-4-yl derivatives () share a chromeno-pyrimidine core but differ in substituents and heterocyclic appendages :
| Feature | Target Compound | Chlorophenyl Chromeno-Pyrimidine |
|---|---|---|
| Core Structure | Cyclopenta[c]chromen-4-one | Chromeno-pyrimidine |
| Key Substituents | 2-Methoxyphenyl, pyrazole | Chlorophenyl, hydrazono groups |
| Electron Effects | Electron-donating (methoxy) | Electron-withdrawing (Cl) |
| Potential Bioactivity | Hypothesized anti-inflammatory | Anticancer (via DNA intercalation) |
The hydrazono group in chromeno-pyrimidines may enable chelation of metal ions, a feature absent in the target compound.
Coumarin-Benzodiazepine/Oxazepine Hybrids
Compounds like 1,5-dimethyl-4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl derivatives () incorporate coumarin fused with benzodiazepine/oxazepine rings, contrasting with the pyrazole-chromenone system :
| Property | Target Compound | Coumarin-Benzodiazepine Hybrids |
|---|---|---|
| Aromatic System | Chromenone | Coumarin |
| Heterocyclic Motif | Pyrazole | Diazepine/Oxazepine |
| Functional Groups | Hydroxy, methoxy | Methyl, carbonyl |
| Therapeutic Potential | Unreported | Anxiolytic, sedative (hypothesized) |
In contrast, the rigid chromenone-pyrazole system may favor kinase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
